molecular formula C18H35N3O3 B7918740 4-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

4-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7918740
M. Wt: 341.5 g/mol
InChI Key: SAVFDTPDMXIZIC-HNNXBMFYSA-N
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Description

4-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester is a tert-butyl-protected piperidine derivative featuring a chiral (S)-2-amino-3-methyl-butyryl moiety linked via an ethyl-amino-methyl group.

Properties

IUPAC Name

tert-butyl 4-[[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O3/c1-7-20(16(22)15(19)13(2)3)12-14-8-10-21(11-9-14)17(23)24-18(4,5)6/h13-15H,7-12,19H2,1-6H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVFDTPDMXIZIC-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester (CAS Number: 1354000-38-6) is a synthetic compound characterized by a complex structure that includes a piperidine ring and an amino acid derivative. Its molecular formula is C18H35N3O3, with a molecular weight of approximately 341.49 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The compound's chemical properties are significant for understanding its biological activity:

PropertyValue
Molecular FormulaC18H35N3O3
Molecular Weight341.49 g/mol
Density1.034 g/cm³
Boiling Point450.1 °C (predicted)
pKa8.62 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Initial studies suggest that it may exhibit:

  • Antimicrobial Activity : Preliminary investigations indicate that the compound has potential antibacterial properties against both gram-positive and gram-negative bacteria, possibly through membrane disruption mechanisms similar to those observed in antimicrobial peptides .
  • Neuroprotective Effects : The piperidine structure is known for its role in neuropharmacology, and compounds with similar scaffolds have been studied for their ability to modulate neurotransmitter systems, potentially offering protective effects against neurodegeneration .

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating the antibacterial activity of related piperidine derivatives found that modifications to the piperidine ring could enhance activity against resistant bacterial strains. The minimum inhibitory concentrations (MICs) were reported to be significantly lower for compounds with structural similarities to our target compound, suggesting a promising avenue for further research .
  • Neuropharmacological Screening : In vitro screening of related compounds demonstrated significant inhibition of inflammatory cytokine release in macrophages, indicating potential anti-inflammatory properties that could be beneficial in neurodegenerative diseases .
  • Binding Affinity Studies : Research involving structural analogs revealed that the compound could effectively bind to specific receptors associated with pain modulation and inflammation, showcasing its potential as a therapeutic agent in pain management.

Comparison with Similar Compounds

Piperidine Derivatives with Amino Acid Substituents

Compound Name Molecular Formula Molecular Weight Key Structural Features
Target Compound Not explicitly provided (estimated: C₁₈H₃₄N₄O₃) ~378.5 g/mol (S)-2-Amino-3-methyl-butyryl-ethyl-amino-methyl group on piperidine
(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS 864754-29-0) C₁₅H₂₉N₃O₃ 299.4 g/mol Direct amide linkage of (S)-2-amino-3-methyl-butyryl to piperidine; lacks ethyl-amino spacer
4-[(2S)-2-Carboxy-1-pyrrolidinyl]-1-piperidinecarboxylic acid tert-butyl ester (CAS 221352-39-2) C₁₅H₂₆N₂O₄ 298.4 g/mol Proline-derived carboxylic acid substituent; introduces negative charge at physiological pH

Key Differences :

  • The target compound's ethyl-amino-methyl linker provides conformational flexibility compared to the rigid amide bond in CAS 864754-29-0 .
  • The proline derivative (CAS 221352-39-2) contains a carboxylic acid, enhancing solubility in basic conditions but limiting blood-brain barrier permeability compared to the neutral tert-butyl ester group in the target compound .

Piperidine/Piperazine Derivatives with Aromatic Substituents

Compound Name Molecular Formula Molecular Weight Key Structural Features
4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester (CAS 877399-51-4) C₂₆H₃₀Cl₂FN₅O₃ 550.5 g/mol Dichloro-fluorophenyl and pyridinyl-pyrazolyl groups; high molecular weight
4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 2301068-67-5) C₁₇H₂₄BrN₂O₃ 393.3 g/mol Bromophenoxymethyl group; halogen enhances halogen bonding potential

Key Differences :

  • CAS 877399-51-4’s bulky aromatic substituents suggest applications in kinase inhibition or allosteric modulation, contrasting with the target compound’s peptide-like side chain .

Derivatives with Heterocyclic or Sulfur-Containing Groups

Compound Name Molecular Formula Molecular Weight Key Structural Features
tert-Butyl 2-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1353947-06-4) C₁₈H₂₉N₃O₄S 383.5 g/mol Ethoxy-pyrimidinyl and methylthio groups; sulfur enhances metabolic stability
(R)-3-[(3-methyl-thiophene-2-carbonyl)-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1353998-25-0) C₁₅H₂₃N₃O₃S 325.4 g/mol Thiophene carbonyl group; aromatic sulfur for π-π interactions

Key Differences :

  • The ethoxy-pyrimidinyl group in CAS 1353947-06-4 may confer nucleoside-like properties, diverging from the target compound’s amino acid motif .
  • CAS 1353998-25-0’s thiophene ring could enhance binding to metalloenzymes or receptors with hydrophobic pockets, unlike the target compound’s aliphatic chain .

Derivatives with Aliphatic or Aminoethyl Substituents

Compound Name Molecular Formula Molecular Weight Key Structural Features
tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate (CAS 1784045-77-7) C₁₃H₂₆N₂O₂ 242.4 g/mol Primary amine on ethyl chain; lower molecular weight
3-dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester C₁₃H₂₆N₃O₄S 320.4 g/mol Piperazine ring with dimethylaminomethyl and methanesulfonyl groups

Key Differences :

    Q & A

    Basic: What are the key considerations for synthesizing 4-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester?

    The synthesis involves multi-step reactions, typically starting with the tert-butyl esterification of a piperidine backbone. Critical steps include:

    • Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions .
    • Coupling of the (S)-2-amino-3-methyl-butyryl moiety via ethyl-amide linkage, requiring activated esters (e.g., HATU or EDCI) to ensure regioselectivity .
    • Purification via column chromatography or recrystallization to achieve >95% purity .
      Key challenges include avoiding racemization of the chiral center during coupling and maintaining Boc group stability under acidic/basic conditions .

    Basic: Which analytical methods are most reliable for characterizing this compound?

    • NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms stereochemistry and regiochemistry of the piperidine and butyryl groups .
    • Mass spectrometry (HRMS) validates the molecular formula (C₁₅H₂₉N₃O₃) and isotopic pattern .
    • HPLC with chiral columns resolves enantiomeric impurities, critical given the (S)-configuration .
    • X-ray crystallography may be used to resolve ambiguities in spatial arrangement .

    Advanced: How can researchers ensure stereochemical fidelity during synthesis?

    • Chiral auxiliaries or catalysts : Use (S)-specific reagents like L-proline derivatives to maintain configuration during amide bond formation .
    • Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
    • In-line monitoring : Real-time FTIR or Raman spectroscopy detects racemization during coupling reactions .
      Contradictions in optical rotation data should be resolved via comparative analysis with reference standards .

    Advanced: What strategies optimize reaction yields in multi-step syntheses?

    • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in amidation steps .
    • Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions during Boc deprotection .
    • Catalyst screening : Pd/C or Ni catalysts improve hydrogenation efficiency in piperidine ring functionalization .
    • Design of Experiments (DoE) : Statistical optimization of molar ratios and reaction times reduces variability .

    Advanced: How should researchers address contradictory solubility or stability data in literature?

    • Solubility conflicts : Test in multiple solvents (DMSO, THF, aqueous buffers) under controlled pH (4–8). Evidence suggests tert-butyl esters exhibit pH-dependent solubility due to protonation of the piperidine nitrogen .
    • Stability discrepancies : Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., Boc cleavage or oxidation). Incompatibility with strong oxidizers is well-documented .
    • Cross-validate with analogs : Compare data with structurally similar compounds (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) to identify trends .

    Advanced: What methodologies are recommended for studying biological interactions of this compound?

    • Surface plasmon resonance (SPR) : Quantify binding affinity to target proteins (e.g., enzymes or receptors) .
    • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters of ligand-protein interactions .
    • Molecular dynamics simulations : Predict binding modes and conformational flexibility using PubChem-derived structural data .
    • In vitro assays : Use HEK293 or CHO cells transfected with target receptors to assess functional activity (e.g., cAMP modulation) .

    Advanced: How can researchers mitigate hazards during handling and storage?

    • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and respirators to prevent dermal/ocular exposure .
    • Storage conditions : Store at −20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group .
    • Incompatibility alerts : Avoid contact with oxidizing agents (e.g., peroxides), which may degrade the tert-butyl ester .

    Advanced: What computational tools aid in rational design of derivatives?

    • Docking software (AutoDock, Schrödinger) : Screen derivatives against target binding pockets using PubChem 3D conformers .
    • QSAR models : Predict ADMET properties (e.g., logP, bioavailability) from molecular descriptors .
    • DFT calculations : Optimize transition states for key reactions (e.g., amidation) to guide synthetic routes .

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